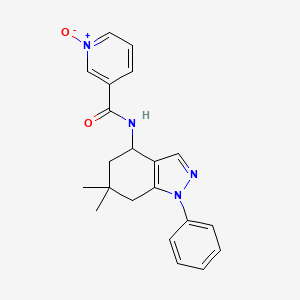
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide (DPN-1) is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a potent activator of the estrogen receptor beta (ERβ), which is a nuclear hormone receptor that plays a critical role in many physiological processes, including the regulation of gene expression, cell proliferation, and differentiation.
作用機序
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide acts as a selective agonist of ERβ, which activates the receptor and induces a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of gene expression. This compound has been shown to have a different mechanism of action compared to other estrogen receptor ligands, such as estradiol and tamoxifen, which makes it a unique tool for studying the functions of ERβ.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular disease.
実験室実験の利点と制限
The advantages of using N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide in lab experiments include its high affinity and selectivity for ERβ, which allows for the specific activation of this receptor without affecting other estrogen receptors. Additionally, this compound has a different mechanism of action compared to other estrogen receptor ligands, which makes it a valuable tool for investigating the specific functions of ERβ. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for the use of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide in scientific research, including the investigation of its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, the development of new synthetic analogs of this compound with improved properties, such as solubility and potency, could lead to the discovery of new drugs that target ERβ and have potential clinical applications. Overall, this compound is a valuable tool for studying the functions of ERβ and has the potential to lead to new discoveries in the field of hormone receptor biology.
合成法
The synthesis of N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide involves several steps, including the reaction of 6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole with nicotinoyl chloride, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of this compound can be optimized by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)nicotinamide 1-oxide has been extensively used in scientific research to investigate the role of ERβ in various biological processes, including cancer, cardiovascular disease, and neuroprotection. This compound has been shown to have a high affinity and selectivity for ERβ, which makes it a valuable tool for studying the specific functions of this receptor in different tissues and cells.
特性
IUPAC Name |
N-(6,6-dimethyl-1-phenyl-5,7-dihydro-4H-indazol-4-yl)-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-21(2)11-18(23-20(26)15-7-6-10-24(27)14-15)17-13-22-25(19(17)12-21)16-8-4-3-5-9-16/h3-10,13-14,18H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBBWWNDOZAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(N=C2)C3=CC=CC=C3)NC(=O)C4=C[N+](=CC=C4)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
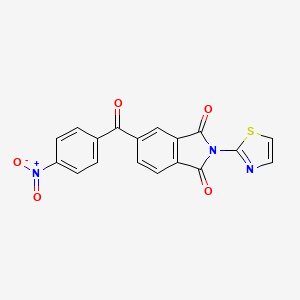
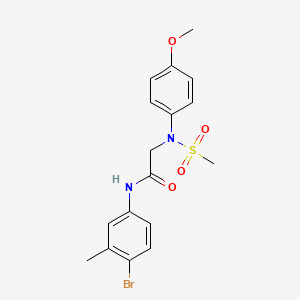
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
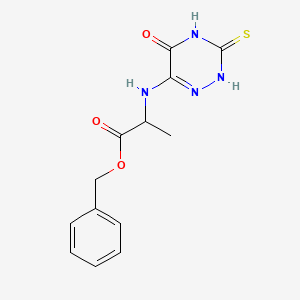
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
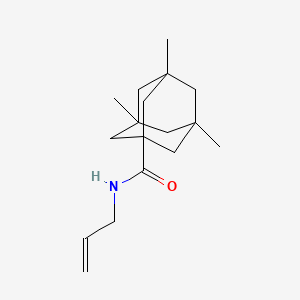
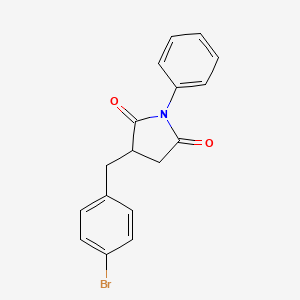
![1-(2-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891727.png)